

# In-Depth Technical Guide to Indanofan: Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Indanofan*

Cat. No.: B160479

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Indanofan** is a selective, systemic herbicide notable for its unique chemical structure and specific mode of action. Developed for the control of annual weeds in rice paddies and turf, it belongs to the group of herbicides that inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and environmental fate of **Indanofan**, intended for researchers, scientists, and professionals in drug and herbicide development.

## Chemical Structure and Identifiers

**Indanofan** is a chiral molecule, with the technical product being a racemic mixture of its S- and R-enantiomers. The S-enantiomer has been identified as exhibiting the strongest herbicidal activity.

Table 1: Chemical Identifiers of **Indanofan**

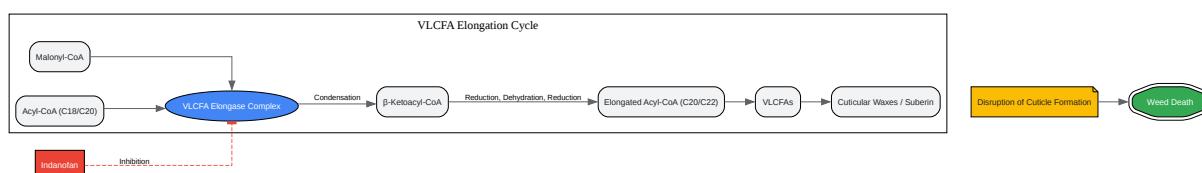
| Identifier          | Value                                                             | Citation            |
|---------------------|-------------------------------------------------------------------|---------------------|
| CAS Registry Number | 133220-30-1                                                       | <a href="#">[1]</a> |
| IUPAC Name          | 2-[[2-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione | <a href="#">[2]</a> |
| Molecular Formula   | C <sub>20</sub> H <sub>17</sub> ClO <sub>3</sub>                  | <a href="#">[1]</a> |
| Molecular Weight    | 340.80 g/mol                                                      | <a href="#">[1]</a> |
| Canonical SMILES    | CCC1(C(=O)C2=CC=CC=C2C1=O)CC3(CO3)C4=CC(=CC=C4)Cl                 | <a href="#">[3]</a> |
| InChIKey            | PMAAYIYCDXGUAP-UHFFFAOYSA-N                                       | <a href="#">[3]</a> |

## Physicochemical and Toxicological Properties

**Indanofan** is a colorless to off-white crystalline solid. Its physicochemical and toxicological properties are summarized in the tables below.

Table 2: Physicochemical Properties of **Indanofan**

| Property                   | Value                     | Citation            |
|----------------------------|---------------------------|---------------------|
| Melting Point              | 60.4-61.3 °C              | <a href="#">[4]</a> |
| Solubility in Water (25°C) | 17.1 mg/L                 | <a href="#">[4]</a> |
| Vapor Pressure (25°C)      | 2.8 x 10 <sup>-6</sup> Pa | <a href="#">[4]</a> |


Table 3: Toxicological Properties of **Indanofan**

| Test             | Species              | Route      | Value       | Citation |
|------------------|----------------------|------------|-------------|----------|
| LD <sub>50</sub> | Rat (male)           | Oral       | 631 mg/kg   | [4]      |
| LD <sub>50</sub> | Rat (female)         | Oral       | 460 mg/kg   | [4]      |
| LD <sub>50</sub> | Rat<br>(male/female) | Dermal     | >2000 mg/kg | [4]      |
| LC <sub>50</sub> | Rat                  | Inhalation | 1.57 mg/L   | [4]      |

## Mechanism of Action and Signaling Pathway

The primary mode of action of **Indanofan** is the inhibition of very-long-chain fatty acid (VLCFA) elongase enzymes.[1] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are crucial precursors for the biosynthesis of various essential plant components, including cuticular waxes and suberin. These structures are vital for preventing water loss and protecting the plant from environmental stresses.

**Indanofan** specifically inhibits the elongation of C18 (stearoyl-CoA) and C20 (arachidoyl-CoA) fatty acid chains by preventing the condensation of malonyl-CoA.[1] This disruption of VLCFA synthesis leads to the depletion of essential building blocks for the plant cuticle, resulting in increased water loss, stunted growth, and eventual death of susceptible weed species. The inhibition by **Indanofan** has been described as competitive with respect to the acyl-CoA substrate.



[Click to download full resolution via product page](#)**Figure 1.** Mechanism of action of **Indanofan**.

## Herbicidal Activity

**Indanofan** is effective against a range of annual weeds, particularly in rice cultivation. It has demonstrated high efficacy against problematic weeds such as *Echinochloa oryzicola* and *Echinochloa crus-galli*.

Table 4: Herbicidal Efficacy of **Indanofan**

| Target Weed                   | Growth Stage                    | Application Rate (a.i.) | Efficacy  | Citation            |
|-------------------------------|---------------------------------|-------------------------|-----------|---------------------|
| <i>Echinochloa oryzicola</i>  | Pre-emergence to 3.0 leaf stage | 0.15 kg/ha              | Excellent | <a href="#">[5]</a> |
| <i>Echinochloa crus-galli</i> | Pre-emergence to 3.0 leaf stage | 0.15 kg/ha              | Excellent | <a href="#">[5]</a> |

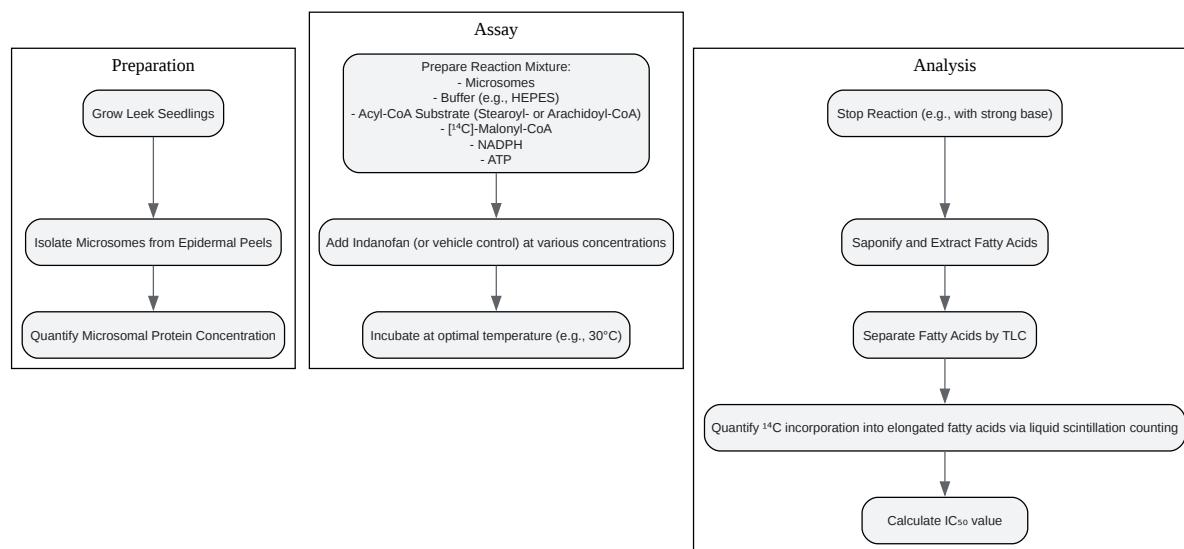
Note: Specific quantitative data such as GR<sub>50</sub> (50% growth reduction) or LD<sub>50</sub> (lethal dose for 50% of the population) values from dose-response studies are not readily available in the public literature.

## Environmental Fate

The persistence and degradation of a herbicide in the environment are critical factors in assessing its overall impact.

Table 5: Environmental Fate of **Indanofan**

| Parameter                                      | Value   | Conditions               | Citation            |
|------------------------------------------------|---------|--------------------------|---------------------|
| Soil Dissipation Half-life (DT <sub>50</sub> ) | ~9 days | Typical field conditions | <a href="#">[6]</a> |


Note: Detailed studies on the photolysis and hydrolysis of **Indanofan** under various environmental conditions are not widely available. The provided DT<sub>50</sub> is a general value and can vary depending on soil type, temperature, moisture, and microbial activity.

## Experimental Protocols

Detailed experimental protocols for the evaluation of **Indanofan** are not extensively published. The following are representative methodologies for key experiments based on studies of **Indanofan** and other VLCFA-inhibiting herbicides.

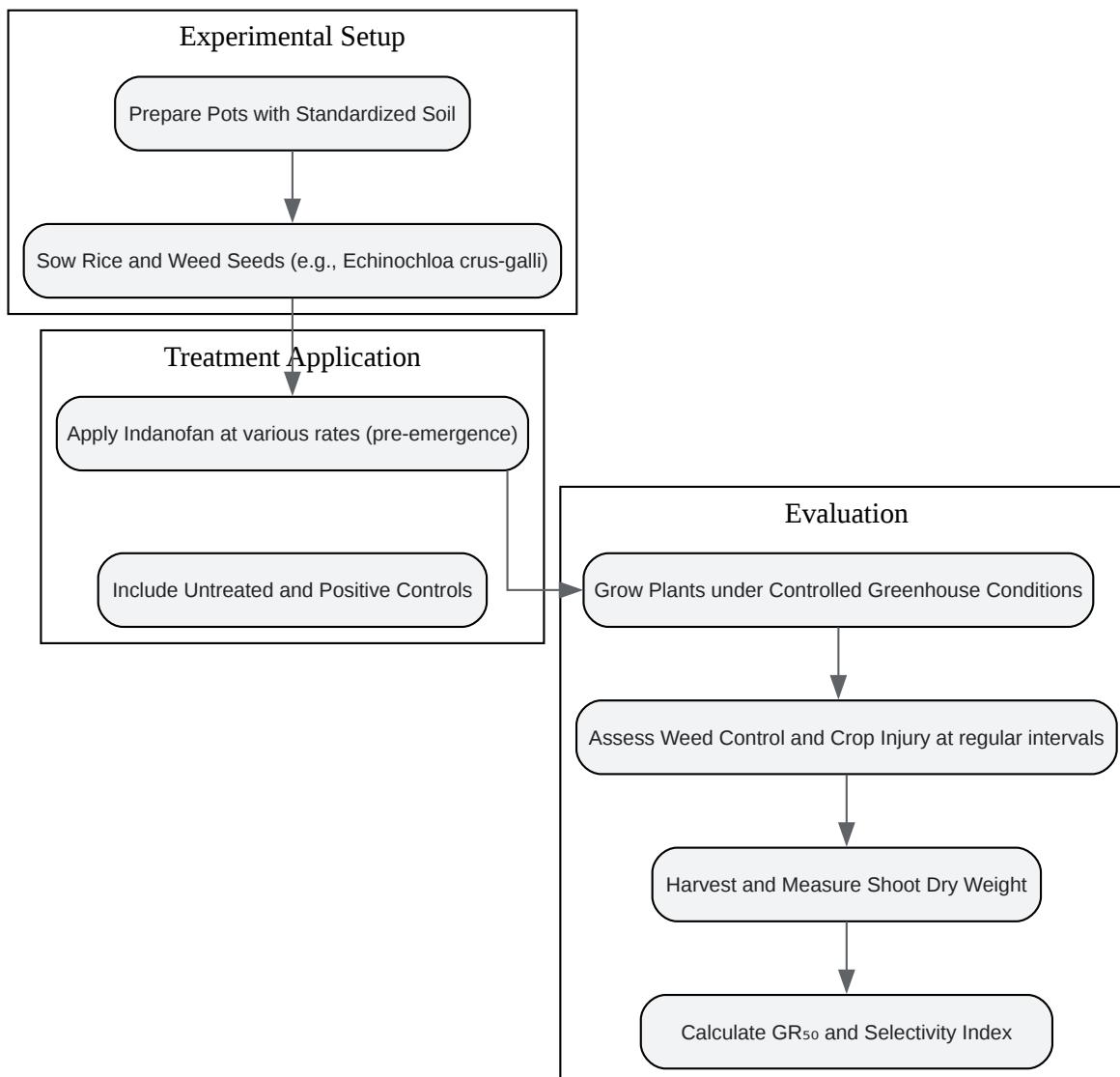
### In Vitro VLCFA Elongase Inhibition Assay

This protocol is based on the methodology described for assaying VLCFA elongase activity in leek microsomes, the system in which **Indanofan**'s inhibitory activity was first reported.[1]

[Click to download full resolution via product page](#)

**Figure 2.** Workflow for in vitro VLCFA elongase inhibition assay.

#### Protocol:


- **Microsome Preparation:** Microsomes are isolated from the epidermal peels of young, rapidly growing leek seedlings via differential centrifugation. The protein concentration of the microsomal fraction is determined using a standard method (e.g., Bradford assay).
- **Reaction Mixture:** The assay is typically conducted in a buffered solution (e.g., HEPES buffer, pH 7.2) containing the microsomal preparation, a fatty acyl-CoA substrate (e.g.,

stearoyl-CoA or arachidoyl-CoA), radiolabeled [ $^{14}\text{C}$ ]-malonyl-CoA, and necessary cofactors such as NADPH and ATP.

- Inhibition Assay: **Indanofan**, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixtures at a range of concentrations. A control group with the solvent alone is included.
- Incubation and Termination: The reactions are initiated by the addition of the microsomal fraction and incubated at an optimal temperature (e.g., 30°C) for a defined period. The reaction is then terminated, for example, by the addition of a strong base.
- Analysis: The fatty acids are extracted from the reaction mixture after saponification and acidification. The different fatty acid species are then separated using thin-layer chromatography (TLC). The amount of radioactivity incorporated into the elongated fatty acid products is quantified using liquid scintillation counting.
- Data Analysis: The percentage of inhibition at each **Indanofan** concentration is calculated relative to the control. The  $\text{IC}_{50}$  value (the concentration of **Indanofan** that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

## Greenhouse Herbicidal Efficacy Trial

This protocol is a general representation of a greenhouse bioassay to determine the efficacy of a pre-emergence herbicide on a target weed species in a specific crop.



[Click to download full resolution via product page](#)

**Figure 3.** Workflow for a greenhouse herbicidal efficacy trial.

Protocol:

- Plant Material and Growth Conditions: Pots are filled with a standardized soil mix. Seeds of the crop (e.g., rice) and the target weed (e.g., *Echinochloa crus-galli*) are sown at a specified depth. The pots are then placed in a greenhouse with controlled temperature, humidity, and photoperiod.
- Herbicide Application: **Indanofan** is formulated as a sprayable solution and applied to the soil surface before the emergence of the crop and weed seedlings (pre-emergence application). A range of application rates is used to generate a dose-response curve. An untreated control and a positive control with a standard herbicide are included.
- Experimental Design: The experiment is typically set up in a randomized complete block design with multiple replications for each treatment.
- Data Collection: At specified time points after treatment (e.g., 7, 14, and 21 days), visual assessments of weed control and crop injury are made using a rating scale (e.g., 0% = no effect, 100% = complete kill).
- Biomass Measurement: At the end of the experiment, the above-ground plant material (shoots) of both the crop and the weed are harvested separately, dried in an oven, and the dry weight is recorded.
- Data Analysis: The percentage of growth reduction for the weed is calculated by comparing the dry weight of the treated plants to the untreated control. The  $GR_{50}$  value (the herbicide rate that causes a 50% reduction in plant growth) is determined by fitting the data to a log-logistic dose-response model. Crop selectivity is assessed by comparing the  $GR_{50}$  for the weed to that of the crop.

## Conclusion

**Indanofan** is a potent herbicide with a specific mechanism of action involving the inhibition of very-long-chain fatty acid biosynthesis. This detailed technical guide provides a foundation for understanding its chemical and biological properties. While key qualitative information is available, a notable gap exists in the public domain regarding detailed quantitative data on its inhibitory potency ( $IC_{50}$ ), herbicidal efficacy against a broader range of weeds ( $GR_{50}$ ), and comprehensive environmental fate studies. The provided representative experimental protocols offer a framework for generating such data, which would be invaluable for further research,

development, and risk assessment of **Indanofan** and other herbicides with a similar mode of action.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Inhibition of very-long-chain fatty acid formation by indanofan, 2-[2-(3-chlorophenyl)oxiran-2-ylmethyl]-2-ethylindan-1,3-dione, and its relatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Echinochloa spp response to preemergence and postemergence herbicides in California rice (*Oryza sativa* L.) [frontiersin.org]
- 5. Eco-friendly approaches for controlling *Echinochloa colona* in rice ecosystems using natural herbicides | Plant Science Today [horizonepublishing.com]
- 6. isws.org.in [isws.org.in]
- To cite this document: BenchChem. [In-Depth Technical Guide to Indanofan: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b160479#chemical-structure-and-properties-of-indanofan>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)